molecular formula C10H5Cl2N3 B11873207 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile

Cat. No.: B11873207
M. Wt: 238.07 g/mol
InChI Key: GNCNYAVKIVUSMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile typically involves the reaction of 4,6-dichloroquinazoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinazoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
  • 4,6,7-Substituted quinazoline derivatives

Uniqueness

2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at the 4 and 6 positions enhances its reactivity and potential as a pharmacophore . Compared to other quinazoline derivatives, this compound exhibits a broader range of biological activities and higher potency in certain applications .

Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

2-(4,6-dichloroquinazolin-2-yl)acetonitrile

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)10(12)15-9(14-8)3-4-13/h1-2,5H,3H2

InChI Key

GNCNYAVKIVUSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)CC#N)Cl

Origin of Product

United States

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